

# A Spectroscopic Showdown: Distinguishing Fries Rearrangement Isomers

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Compound of Interest

Compound Name: 2-Acetyl-4-methylphenyl benzoate

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A detailed comparative analysis of the spectroscopic signatures of ortho- and parahydroxyacetophenone, the common products of the Fries rearrangement of phenyl acetate, is crucial for researchers in organic synthesis and drug development. This guide provides a comprehensive comparison of their <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The Fries rearrangement is a versatile and widely studied organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2][3] The reaction typically yields a mixture of ortho and para isomers, and distinguishing between these products is a critical step in reaction monitoring and product characterization. This guide offers a side-by-side spectroscopic comparison of o-hydroxyacetophenone and p-hydroxyacetophenone to facilitate their unambiguous identification.

## **Spectroscopic Data Comparison**

The distinct substitution patterns of the ortho and para isomers give rise to unique spectroscopic fingerprints. The following tables summarize the key differences in their <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data.

Table 1: <sup>1</sup>H NMR Spectral Data Comparison (CDCl<sub>3</sub>)



Proton	o-Hydroxyacetophenone Chemical Shift (ppm)	p-Hydroxyacetophenone Chemical Shift (ppm)
-ОН	~12.0 (s, 1H)	~6.0-8.0 (br s, 1H)
Aromatic CH	6.8-7.7 (m, 4H)	6.9 (d, 2H), 7.9 (d, 2H)
-COCH₃	2.6 (s, 3H)	2.5-2.6 (s, 3H)

Table 2: 13C NMR Spectral Data Comparison (CDCl3)

Carbon	o-Hydroxyacetophenone Chemical Shift (ppm)	p-Hydroxyacetophenone Chemical Shift (ppm)
C=O	~204	~198
С-ОН	~162	~161
Aromatic C	~118-136	~115-131
C-COCH₃	~118	~130
-COCH₃	~26	~26

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>)

Vibrational Mode	o-Hydroxyacetophenone	p-Hydroxyacetophenone
O-H stretch	3000-3400 (broad, intramolecular H-bond)	3100-3600 (broad, intermolecular H-bond)
C=O stretch	~1650	~1684[4]
Aromatic C=C stretch	~1600, ~1450	~1600, ~1455[4]
C-O stretch	~1240	~1280
para-substitution	-	~848[4]

Table 4: Mass Spectrometry Data (Electron Ionization)



Parameter	o-Hydroxyacetophenone	p-Hydroxyacetophenone
Molecular Ion (M+)	m/z 136	m/z 136[5][6]
Key Fragment Ions	m/z 121 ([M-CH₃]+), 93, 65	m/z 121 ([M-CH <sub>3</sub> ]+), 93, 65[5]

# Experimental Protocols Synthesis of o- and p-Hydroxyacetophenone via Fries Rearrangement[7][8]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add phenyl acetate (1 equivalent).
- Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl<sub>3</sub>) (1.2 equivalents) in portions with constant stirring.
- Reaction: After the addition is complete, heat the reaction mixture in an oil bath at a low temperature (around 60°C) to favor the formation of the para isomer or at a high temperature (above 160°C) to favor the ortho isomer.[2]
- Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography or steam distillation to separate the ortho and para isomers.[2]

## **Spectroscopic Analysis**

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy[7][8][9]



- Sample Preparation: Dissolve 5-20 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer. For <sup>1</sup>H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans will be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.
- Processing: Process the acquired free induction decay (FID) by applying a Fourier transform.
   Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H NMR and CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C NMR).

### Infrared (IR) Spectroscopy[10][11][12][13]

- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
- Analysis: Identify the characteristic absorption bands and compare their positions and shapes to distinguish between the isomers.

### Mass Spectrometry (MS)[14][15][16][17][18]

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, most commonly electron ionization (EI), to generate charged molecular ions and fragment ions.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion.



• Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

# Visualization of the Fries Rearrangement Mechanism

The following diagram illustrates the widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement.



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Caption: Fries Rearrangement Mechanism.

This guide provides a foundational framework for the spectroscopic differentiation of Fries rearrangement isomers. Researchers are encouraged to use this information in conjunction with their own experimental data for accurate and reliable compound identification.

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